molecular formula C24H30N2O5 B2593266 2-(3,4-dimethoxyphenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide CAS No. 921870-39-5

2-(3,4-dimethoxyphenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide

Cat. No. B2593266
CAS RN: 921870-39-5
M. Wt: 426.513
InChI Key: RRQGQBOUYLKNKS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. The presence of the dimethoxyphenyl and tetrahydrobenzo[b][1,4]oxazepin groups suggests that it might be a derivative of certain classes of organic compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors. For example, 3,4-dimethoxyphenethylamine is a precursor for the synthesis of isoquinolines .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Antitumor Activity

A study focused on the synthesis and evaluation of antitumor activity for a series of quinazolinone analogues. This research demonstrates the potential for structurally complex molecules, including those with dimethoxyphenyl groups, in developing new antitumor agents. The molecular docking methodology suggests these compounds could inhibit growth in various cancer cell lines by targeting specific kinases, hinting at the broader applicability of related compounds in cancer research (Al-Suwaidan et al., 2016).

Antiallergic Activity

Another study synthesized a new series of dibenzoxepin derivatives, demonstrating orally active antiallergic agents. These findings suggest compounds with complex structures, including benzoxazepin rings, could serve as leads for developing new antiallergic medications. The structure-activity relationship (SAR) analysis provides valuable insights into the chemical features contributing to antiallergic efficacy, which might be relevant for designing derivatives of the specified compound with potential antiallergic properties (Ohshima et al., 1992).

Synthesis and Characterization

Research on the synthesis, characterization, and biological evaluation of thiophene-2-carboxamides highlights the synthetic versatility and potential biomedical applications of compounds containing acetamide groups linked to heterocyclic structures. Such studies underscore the importance of detailed synthetic routes and structural characterization in developing novel compounds with potential therapeutic applications (Talupur et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and its intended use. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound would depend on its intended use and the results of initial studies. These could include further studies to optimize its synthesis, understand its mechanism of action, or improve its safety profile .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-6-11-26-18-9-8-17(14-20(18)31-15-24(2,3)23(26)28)25-22(27)13-16-7-10-19(29-4)21(12-16)30-5/h7-10,12,14H,6,11,13,15H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQGQBOUYLKNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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